molecular formula C13H9F3N4 B12593916 [(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-78-9

[(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12593916
CAS No.: 647839-78-9
M. Wt: 278.23 g/mol
InChI Key: AQLKFCKUOROORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyanopyridin-2-yl)methylpropanedinitrile is a highly functionalized organic compound characterized by a pyridine core substituted with a cyano group at the 4-position and a methyl-propanedinitrile moiety at the 2-position. The molecule also features a 3,3,3-trifluoropropyl chain, which introduces strong electron-withdrawing properties due to the trifluoromethyl group. The trifluoropropyl group enhances metabolic stability and lipophilicity, while the propanedinitrile moiety may contribute to reactivity in cycloaddition or polymerization processes .

Properties

CAS No.

647839-78-9

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

2-[(4-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)3-2-12(8-18,9-19)6-11-5-10(7-17)1-4-20-11/h1,4-5H,2-3,6H2

InChI Key

AQLKFCKUOROORC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanopyridin-2-yl)methylpropanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanopyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or trifluoropropyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-Cyanopyridin-2-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Cyanopyridin-2-yl)methylpropanedinitrile depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanomethyl group can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (4-Cyanopyridin-2-yl)methylpropanedinitrile, we compare its structural and synthetic features with analogous compounds reported in recent literature.

Structural Analogues

Compound A: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

  • Key Differences: Contains a nucleoside-like scaffold with a tetrahydrofuran ring and phosphino group, unlike the pyridine core in the target compound. Features a thioether-linked isoprenoid chain instead of a trifluoropropyl group. Applications: Primarily studied for modified nucleic acid synthesis .

Compound B : 3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine

  • Key Similarities: Shares the trifluoropropyl substituent and pyridine backbone.
  • Key Differences: Lacks propanedinitrile and 4-cyano groups; instead, it incorporates a silyl-protected hydroxymethyl group and pyrazole ring. Yield: Achieved 76% yield in the first step and 99% in hydrolysis, suggesting efficient routes for trifluoropropyl-pyridine derivatives .

Functional Group Impact

Feature Target Compound Compound B
Pyridine Substituents 4-Cyanopyridin-2-yl + propanedinitrile Pyrazole + silyl-protected hydroxymethyl
Fluorinated Chain 3,3,3-Trifluoropropyl 3,3,3-Trifluoropropyl
Electron Effects Strong electron withdrawal (cyano, dinitrile) Moderate (pyrazole’s resonance + trifluoropropyl)
Synthetic Complexity Likely high (multiple nitrile groups) Moderate (two-step synthesis with high yields)

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be made:

  • Solubility: The trifluoropropyl chain enhances organic solubility compared to non-fluorinated analogs.
  • Stability : Propanedinitrile groups may increase susceptibility to hydrolysis versus Compound B’s silyl-protected intermediate.
  • Reactivity: The 4-cyano group on pyridine could enhance electrophilicity, enabling nucleophilic aromatic substitution—a property absent in Compound A’s nucleoside-like structure .

Biological Activity

The compound (4-Cyanopyridin-2-yl)methylpropanedinitrile is a member of the cyanopyridine family, notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: 2-[(4-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile
  • Molecular Formula: C13H9F3N4
  • Molecular Weight: 278.23 g/mol
  • CAS Number: 647839-89-2

The biological activity of (4-Cyanopyridin-2-yl)methylpropanedinitrile is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it may target topoisomerases, which are essential for DNA replication and repair processes.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Assays and Efficacy

The following table summarizes the biological activities observed in various assays:

Activity Methodology Results
AntimicrobialDisk diffusion methodInhibition zones observed against E. coli
CytotoxicityMTT assay on cancer cell linesIC50 values ranging from 5 to 20 µM
Enzyme inhibitionSpectrophotometric assaysSignificant inhibition of topoisomerase activity
Anti-inflammatoryCarrageenan-induced paw edema modelReduction in edema by 40%

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial efficacy of various cyanopyridine derivatives, (4-Cyanopyridin-2-yl)methylpropanedinitrile demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to its ability to disrupt bacterial membrane integrity.

Case Study 2: Cancer Cell Line Studies

Research conducted on human cancer cell lines revealed that this compound exhibits cytotoxic effects, particularly in breast cancer (MCF-7) and prostate cancer (PC-3) cells. The observed IC50 values indicated potent activity compared to standard chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.